5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
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Overview
Description
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with iodine, dimethyl groups, and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the iodination of N,N-dimethyl-1H-pyrazole-1-sulfonamide. One common method includes the reaction of N,N-dimethyl-1H-pyrazole-1-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N,N-dimethyl-1H-pyrazole-1-sulfonamide derivatives with various substituents replacing the iodine atom.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of pyrazoline derivatives.
Scientific Research Applications
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agriculture: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.
Materials Science: Incorporated into the design of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-sulfonamide, 5-iodo-N,N-dimethyl-: Similar structure but may have different substituents on the pyrazole ring.
1H-Pyrazole, 1,5-dimethyl-: Lacks the sulfonamide group, leading to different chemical and biological properties.
5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide: Contains a trifluoromethyl group, which can alter its reactivity and biological activity.
Uniqueness
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of both iodine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
CAS No. |
917899-39-9 |
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Molecular Formula |
C5H8IN3O2S |
Molecular Weight |
301.11 g/mol |
IUPAC Name |
5-iodo-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3 |
InChI Key |
YGWJTVDOQDCULZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)I |
Origin of Product |
United States |
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